molecular formula C32H33ClN6O3S B12389057 Lsd1-IN-25

Lsd1-IN-25

Cat. No.: B12389057
M. Wt: 617.2 g/mol
InChI Key: GTPVAJXOALUVNI-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-25 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, particularly cancer, due to its role in promoting oncogenesis and tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced biological activities and therapeutic applications .

Scientific Research Applications

Lsd1-IN-25 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-25 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Lsd1-IN-25 is compared with other LSD1 inhibitors to highlight its uniqueness:

Similar compounds include:

This compound stands out due to its unique chemical structure and potential for targeted therapeutic applications.

Biological Activity

Lsd1-IN-25 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays critical roles in epigenetic regulation and is implicated in various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell biology, and potential therapeutic applications.

Overview of LSD1

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and dimethylated lysine residues on histones, particularly H3K4 and H3K9. This demethylation process influences gene expression, thereby regulating vital cellular processes such as proliferation, differentiation, and apoptosis. Beyond its catalytic activity, LSD1 interacts with various protein complexes to exert non-canonical functions that contribute to tumorigenesis and metastasis .

This compound selectively inhibits LSD1's enzymatic activity, leading to an accumulation of methylated histones. This inhibition disrupts the transcriptional repression associated with cancer progression. The compound has been shown to block the FAD-binding site of LSD1, effectively preventing its interaction with co-repressor complexes like CoREST .

Key Mechanisms:

  • Histone Demethylation Inhibition : By inhibiting LSD1, this compound increases levels of H3K4me2 and H3K9me2, which are associated with active transcription.
  • Disruption of Protein Complexes : The compound interferes with the formation of LSD1-containing complexes that regulate gene expression and cellular signaling pathways.

In Vitro Studies

Research indicates that this compound effectively inhibits the growth of various cancer cell lines. For instance, in lung adenocarcinoma models, treatment with this compound resulted in a significant reduction in cell viability with an IC50 ranging from 0.3 to 5 µM . Additionally, it has been observed to inhibit invasion and migration in breast cancer models by disrupting the LSD1/NuRD complex .

In Vivo Studies

Preclinical studies using transgenic mouse models have demonstrated that this compound significantly reduces tumor growth and progression. In these models, the compound inhibited tumor formation independent of specific driver mutations (e.g., KRAS or EGFR) .

Case Study 1: Lung Adenocarcinoma

In a study involving lung adenocarcinoma cell lines treated with this compound:

  • Findings : The treatment led to enhanced histone methylation and reduced cell proliferation.
  • Mechanism : The inhibition was linked to altered expression profiles related to cell cycle regulation and apoptosis pathways .

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells:

  • Findings : this compound treatment resulted in decreased invasion capabilities.
  • Mechanism : This was attributed to the disruption of the LSD1/NuRD complex's function in regulating angiogenesis through HIF1α stabilization .

Data Tables

Property Value
IC50 (Lung Cancer) 0.3 - 5 µM
Target Enzyme Lysine-specific demethylase 1
Histone Modifications Increased H3K4me2/H3K9me2
Cancer Types Studied Lung adenocarcinoma, breast cancer

Properties

Molecular Formula

C32H33ClN6O3S

Molecular Weight

617.2 g/mol

IUPAC Name

(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1

InChI Key

GTPVAJXOALUVNI-RPBOFIJWSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl

Canonical SMILES

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl

Origin of Product

United States

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